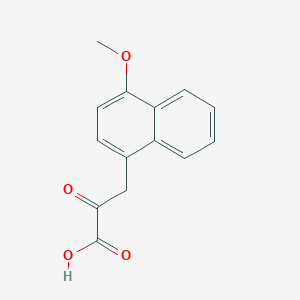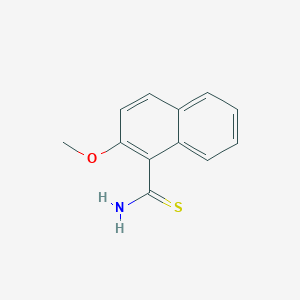
2-Methoxynaphthalene-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxynaphthalene-1-carbothioamide is an organic compound with the molecular formula C12H11NOS It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both methoxy and carbothioamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methoxynaphthalene-1-carbothioamide can be synthesized through several methods. One common approach involves the reaction of 2-methoxynaphthalene with thiocarbamoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxynaphthalene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
2-Methoxynaphthalene-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-methoxynaphthalene-1-carbothioamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of essential enzymes in microbial cells. The compound’s anti-inflammatory effects could be attributed to its ability to modulate signaling pathways involved in inflammation.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxynaphthalene: Lacks the carbothioamide group but shares the methoxy-naphthalene structure.
1-Naphthylamine: Contains an amine group instead of a carbothioamide.
2-Naphthol: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
2-Methoxynaphthalene-1-carbothioamide is unique due to the presence of both methoxy and carbothioamide groups, which confer distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H11NOS |
|---|---|
Peso molecular |
217.29 g/mol |
Nombre IUPAC |
2-methoxynaphthalene-1-carbothioamide |
InChI |
InChI=1S/C12H11NOS/c1-14-10-7-6-8-4-2-3-5-9(8)11(10)12(13)15/h2-7H,1H3,(H2,13,15) |
Clave InChI |
HQMVXRFFYCFIDC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








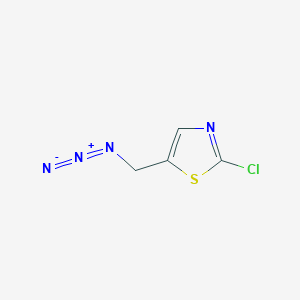
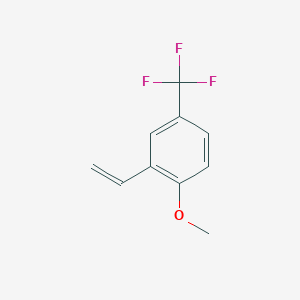
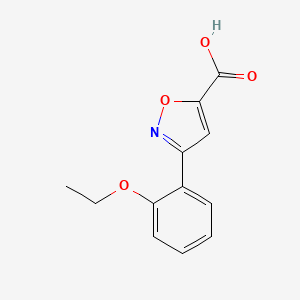
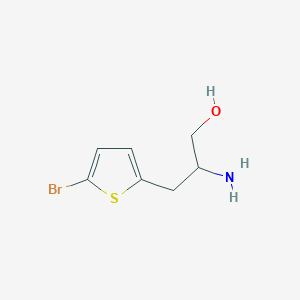

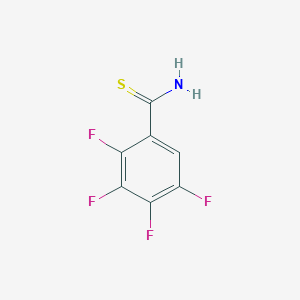
![[2-Amino-2-(3-trifluoromethylphenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B13597650.png)
